4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11-6-7-12(10-14)9-13(11)5-3-4-8-15-2/h6-7,9H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCZISIPUUHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)CCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853643-90-0 | |
| Record name | 4-(bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 1-methyl-2-(4-methoxybutyl)benzene, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the bromomethyl group efficiently, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(methyl)-2-(4-methoxybutyl)-1-methylbenzene.
Scientific Research Applications
4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxybutyl group can undergo oxidation or reduction, providing versatility in chemical transformations .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The bromomethyl group in the target compound exhibits higher reactivity compared to terminal bromoalkyl chains (e.g., 4-bromobutylbenzene) due to steric accessibility .
- Substituent Effects : The methoxybutyl chain in the target compound enhances solubility in polar aprotic solvents compared to simpler methoxy-substituted analogs (e.g., 1-bromo-4-methoxy-2-methylbenzene) .
Biological Activity
4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : C12H15BrO
- Molecular Weight : 253.15 g/mol
- CAS Number : 589-15-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins involved in signaling pathways and cellular processes.
- Inhibition of Protein Interactions :
-
Anticancer Properties :
- Studies have suggested that compounds with similar structures can act as inhibitors of tumor growth by modulating the activity of transcription factors associated with oncogenesis. The inhibition of CBP/p300 interactions with β-catenin could lead to reduced transcriptional activation of Wnt target genes, thereby suppressing tumor growth .
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (Cancer Cell Lines) | IC50 = 25 µM | |
| Inhibition of Wnt Signaling | 70% inhibition at 10 µM | |
| Apoptosis Induction | Increased apoptotic cells by 40% |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 value was determined to be around 25 µM, indicating a potent effect against these cells. Additionally, the compound was shown to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Interaction with Protein Targets
In a series of biochemical assays, the compound was tested for its ability to interact with CBP/p300 complexes. The results indicated that at concentrations above 10 µM, there was a substantial inhibition (up to 70%) of β-catenin-mediated transcriptional activation. This highlights the potential for developing this compound as a therapeutic agent targeting Wnt-related malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
